1-(2-Sulfanylethyl)pyrrolidine-2,5-dione
Description
Properties
CAS No. |
98196-77-1 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
1-(2-sulfanylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2S/c8-5-1-2-6(9)7(5)3-4-10/h10H,1-4H2 |
InChI Key |
XCGKVQHEVRAQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrrolidine-2,5-dione Derivatives
Key Observations:
- Sulfur Chain Length: The sulfanylethyl group (-SCH2CH2-) in the target compound offers a balance between reactivity and steric hindrance, enabling efficient sulfur transfer . In contrast, 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione’s long hydrophobic chain restricts its use to specialized applications like polymer functionalization .
- Aromatic vs. Aliphatic Substituents : Derivatives with aromatic groups (e.g., 2-pyridinyl, 3-methoxyphenyl) exhibit enhanced biological activity. For example, 1-(2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione shows potent anticonvulsant effects due to synergistic interactions with sodium/calcium channels , whereas the target compound’s aliphatic thioether group prioritizes synthetic utility.
- Hydrophilicity : The hydroxyl group in 1-(3-hydroxypropyl)pyrrolidine-2,5-dione improves aqueous solubility, making it suitable for pharmaceutical formulations, unlike the hydrophobic thioether in the target compound .
Table 2: Pharmacological Comparison of Selected Derivatives
Key Findings:
- Target Compound : Primarily a reagent without direct biological activity, contrasting with derivatives like 1-(4-acetylphenyl)-3-aryloxy analogs, which inhibit GABA-transaminase (IC50 ~100 µM) .
- Anticonvulsant Potency : 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione outperforms reference drugs (e.g., valproic acid) in rodent models, highlighting the importance of 3-position substituents .
- Multi-Target Effects: Compounds like 1-{4-[1-(hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione demonstrate balanced affinity for serotonin/dopamine receptors and transporters, suggesting utility in treating depression .
Table 3: Reaction Conditions and Substrate Compatibility
Key Insights:
- Catalyst Dependency : The target compound requires HBr for efficient sulfenylation, whereas palladium-catalyzed reactions (e.g., compound 7a/b synthesis) enable cross-coupling with aryl boronic acids .
- Substrate Scope : Pyrazolones and coumarins react efficiently with the target compound, while 1-(2-pyridinyl) derivatives are synthesized via classical alkylation, limiting their versatility .
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents like dimethylacetamide enhance nucleophilicity in alkylation reactions, reducing reaction times from 24 hours to 6–8 hours. Conversely, aqueous buffers (e.g., phosphate-buffered saline) are optimal for thiol-maleimide conjugation, ensuring protein compatibility and preventing maleimide hydrolysis. Elevated temperatures (50–60°C) improve reaction rates but risk thio-succinimide retro-Michael reactions, necessitating careful thermal control.
Catalytic and Stoichiometric Considerations
The use of catalytic tetrabutylammonium iodide (TBAI) in alkylation reactions improves yields by 15–20% through phase-transfer mechanisms. For thiol-maleimide reactions, stoichiometric excess of the thiol component (1.5–2.0 equivalents) ensures complete maleimide consumption, as evidenced by HPLC monitoring.
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.45–3.55 (m, 2H, CH₂S), 2.80–2.90 (m, 4H, pyrrolidine-dione CH₂), 2.65–2.75 (m, 2H, SCH₂CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): 178.5 (C=O), 176.8 (C=O), 34.2 (CH₂S), 28.5 (pyrrolidine-dione CH₂).
Mass Spectrometry:
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >95%, with retention times of 8.2–8.5 minutes.
Applications in Bioconjugation and Drug Development
Protein-Protein Conjugation
The sulfanylethyl moiety enables site-specific conjugation to cysteine residues in antibodies. For example, homobifunctional linkers derived from 1-(2-sulfanylethyl)pyrrolidine-2,5-dione facilitate the assembly of anti-PD-L1/anti-HER2 heterodimers with enhanced binding avidity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(2-Sulfanylethyl)pyrrolidine-2,5-dione?
- Answer : The compound can be synthesized via nucleophilic substitution on pyrrolidine-2,5-dione derivatives. For example, reacting pyrrolidine-2,5-dione with 2-mercaptoethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (~150°C) facilitates substitution at the nitrogen atom. Reaction progress can be monitored via TLC, and purification typically involves extraction (ethyl acetate/water) and column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the sulfanylethyl group (δ ~2.5–3.5 ppm for CH₂-S and CH₂-N) and diketone protons (δ ~3.0–3.5 ppm for pyrrolidine protons).
- X-ray Crystallography : Resolve crystal structures to verify bond angles and stereochemistry, as demonstrated for analogous pyrrolidine-2,5-dione derivatives .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
Q. What are the key reactivity features of the sulfanylethyl group in this compound?
- Answer : The thiol (-SH) group is prone to oxidation (forming disulfides) and nucleophilic reactions (e.g., alkylation, acylation). The diketone moiety can participate in cycloadditions or serve as a hydrogen-bond acceptor, influencing supramolecular interactions. Stability studies under varying pH and temperature conditions are recommended to assess functional group robustness .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatizing this compound?
- Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and reaction energetics. For instance, ICReDD’s methodology integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) for functionalizing the diketone or thiol groups. This approach reduces trial-and-error experimentation and accelerates reaction discovery .
Q. What experimental design strategies are recommended for studying contradictory data in sulfur-mediated reactions?
- Answer : Employ factorial design (e.g., 2^k designs) to systematically vary parameters (temperature, reagent stoichiometry, solvent polarity) and identify interactions causing variability. For example, if disulfide formation competes with desired alkylation, ANOVA analysis can pinpoint critical factors (e.g., oxygen exclusion, reducing agents) to suppress side reactions .
Q. How can the compound’s supramolecular assembly be leveraged for material science applications?
- Answer : The diketone and thiol groups enable hydrogen bonding and metal coordination, respectively. X-ray crystallography (as in ) and spectroscopic methods (FT-IR, Raman) can characterize self-assembly patterns. For instance, silver nanoparticles functionalized with this compound show potential in catalysis due to sulfur-metal interactions.
Q. What advanced techniques resolve ambiguities in reaction mechanisms involving the diketone moiety?
- Answer : Isotopic labeling (e.g., ^13C or ^2H at carbonyl positions) combined with kinetic isotope effect (KIE) studies can elucidate whether cycloaddition proceeds via concerted or stepwise pathways. In situ FT-IR or NMR monitors intermediate formation, while computational simulations validate proposed mechanisms .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in oxidative environments?
- Answer : The thiol group’s oxidation risk necessitates inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to prevent metal-catalyzed disulfide formation. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Refer to safety data sheets (SDS) for spill management and first-aid measures .
Q. How should researchers design kinetic studies for sulfur-containing derivatives?
- Answer : Use stopped-flow spectroscopy or quenching methods to capture fast thiol-disulfide equilibria. Pseudo-first-order conditions (excess nucleophile) simplify rate constant determination. Data analysis via Arrhenius plots quantifies activation energies, while Eyring equations correlate thermodynamic parameters (ΔH‡, ΔS‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
